

Cross-referencing 2-(Vinyloxy)ethanol properties from different suppliers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Vinyloxy)ethanol

Cat. No.: B1195950

[Get Quote](#)

A Comparative Guide to 2-(Vinyloxy)ethanol for Researchers

This guide provides a detailed comparison of the properties and applications of **2-(Vinyloxy)ethanol**, a versatile monomer and chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and material science who are considering this compound for their work. This document outlines its physicochemical properties, compares it with a common alternative, and provides experimental protocols for its key applications.

Physicochemical Properties: A Cross-Supplier Overview

2-(Vinyloxy)ethanol, also known as ethylene glycol monovinyl ether, is a colorless liquid with a mild ethereal odor.^[1] Its unique structure, containing both a reactive vinyl group and a primary hydroxyl group, makes it a valuable building block in organic and polymer synthesis.^{[2][3]} The following table summarizes its key quantitative properties as reported across various chemical suppliers and databases.

Property	Value
CAS Number	764-48-7
Molecular Formula	C ₄ H ₈ O ₂
Molecular Weight	88.11 g/mol [1]
Density	0.982 g/mL at 25 °C [4]
Boiling Point	143 °C [4]
Refractive Index	n _{20/D} 1.436 [4]
Flash Point	120 °F (49 °C) [4]
Vapor Pressure	3.64 mmHg at 25 °C [5]
pKa	14.20 ± 0.10 (Predicted) [4]
Solubility	Soluble in ethanol, ether, and benzene. [1] [6]

Performance Comparison with an Alternative

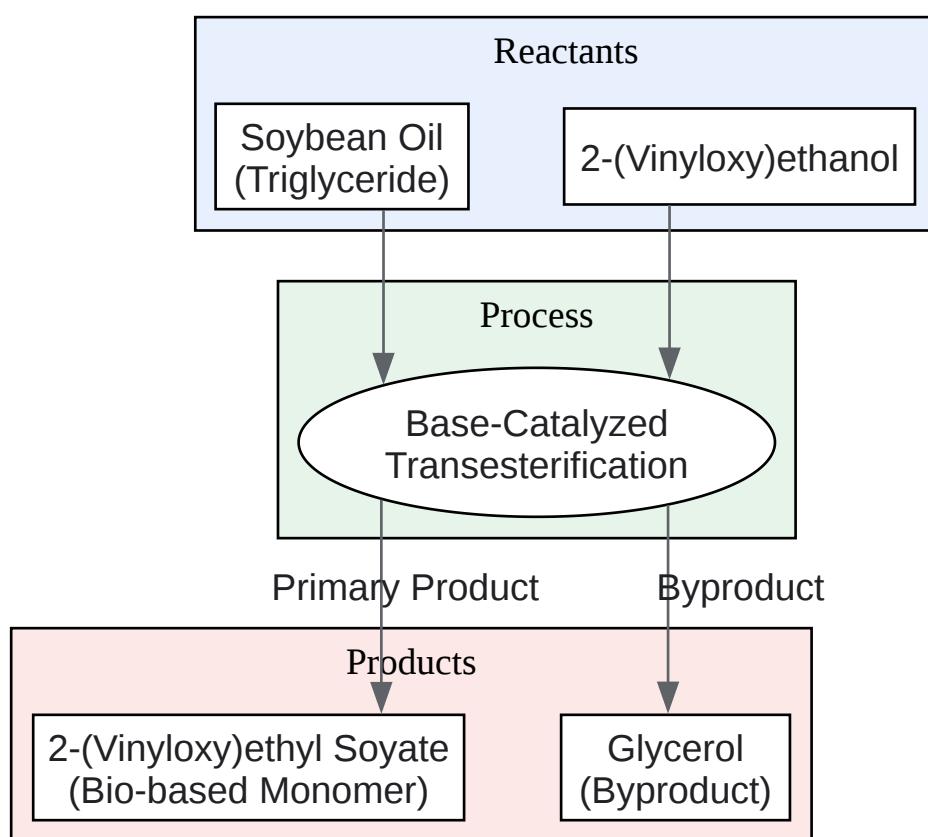
A common alternative to **2-(Vinylxyloxy)ethanol** is Di(ethylene glycol) monovinyl ether. This compound shares the vinyl ether and hydroxyl functionalities but has a longer ethylene glycol chain, which influences its physical properties and applications.

Property	2-(Vinyloxy)ethanol	Di(ethylene glycol) monovinyl ether
CAS Number	764-48-7	929-37-3
Molecular Formula	C ₄ H ₈ O ₂	C ₆ H ₁₂ O ₃
Molecular Weight	88.11 g/mol	132.16 g/mol
Boiling Point	143 °C[4]	~160-165 °C
Density	0.982 g/mL at 25 °C[4]	~1.08 g/cm ³
Key Applications	Production of water-soluble polymers, coatings, adhesives, and as a chemical intermediate.[1][3]	Used as a reactive diluent, in UV- and heat-curable coatings, and as a cross-linking agent in adhesives and sealants.[1]

Experimental Protocols and Applications

The dual functionality of **2-(Vinyloxy)ethanol** allows it to participate in a variety of chemical reactions. It is a key monomer in polymer science and a versatile intermediate in organic synthesis.[2]

Synthesis of Bio-based Monomers via Transesterification


2-(Vinyloxy)ethanol is instrumental in creating novel monomers from renewable resources like plant oils. A notable example is the synthesis of 2-(vinyloxy)ethyl soyate (2-VOES) from soybean oil.

Experimental Protocol:

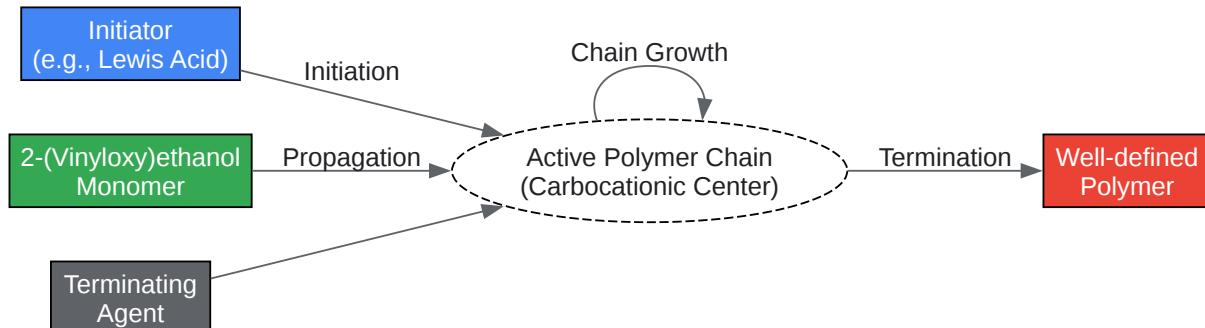
- Reactant Preparation: Soybean oil is mixed with an excess of **2-(Vinyloxy)ethanol**.
- Catalyst Addition: A base catalyst, such as potassium hydroxide, is dissolved in **2-(Vinyloxy)ethanol** and added to the oil mixture.

- Reaction: The mixture is heated and stirred, typically under reduced pressure, to drive the transesterification reaction forward by removing the glycerol byproduct.
- Purification: After the reaction is complete, the catalyst is neutralized. The excess **2-(Vinyloxy)ethanol** is removed via vacuum distillation.
- Isolation: The resulting 2-(vinyloxy)ethyl soyate monomer is purified, often through column chromatography, to yield a product ready for polymerization.

This process transforms a common triglyceride into a functional vinyl ether monomer, opening avenues for the development of sustainable polymers.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of a bio-based monomer.


Living Cationic Polymerization

The vinyl group of **2-(Vinyloxy)ethanol** is susceptible to cationic polymerization, which can be controlled to produce polymers with well-defined architectures.[2]

Experimental Protocol:

- Solvent and Monomer Preparation: The polymerization is conducted in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon). **2-(Vinyloxy)ethanol** is purified and dried before use.
- Initiation: The reaction is initiated by adding a suitable initiating system, such as a Lewis acid (e.g., tin(IV) chloride) in the presence of a proton source.
- Polymerization: The monomer is added to the initiator solution at a controlled temperature, often low (e.g., -20 °C to 0 °C), to maintain control over the polymerization. The reaction proceeds via the propagation of a carbocationic chain end.
- Termination: The polymerization is terminated by adding a quenching agent, such as methanol or ammonia, which reacts with the active chain ends.
- Isolation and Characterization: The resulting polymer is isolated by precipitation in a non-solvent (e.g., hexane) and dried under vacuum. The molecular weight and molecular weight distribution are then characterized using techniques like gel permeation chromatography (GPC).

This method allows for the synthesis of polymers with predictable molecular weights and narrow polydispersity, as well as block copolymers.[2]

[Click to download full resolution via product page](#)

Caption: Logical flow of living cationic polymerization.

Safety and Handling

2-(Vinyloxy)ethanol is a flammable liquid and should be handled with appropriate safety precautions.^[1] It may cause skin and respiratory irritation.^[1] Always consult the Safety Data Sheet (SDS) from your supplier before handling and use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated area.^[1] Store the compound in a cool, dry place away from ignition sources.^[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diethylene glycol monovinyl ether | CAS 929-37-3 [connectchemicals.com]
- 2. sharkchemicalglobal.com [sharkchemicalglobal.com]
- 3. camachem.com [camachem.com]
- 4. eurochemsupplies.com [eurochemsupplies.com]
- 5. cymitquimica.com [cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Cross-referencing 2-(Vinyloxy)ethanol properties from different suppliers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1195950#cross-referencing-2-vinyloxy-ethanol-properties-from-different-suppliers>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com